(2R)-2-(methylamino)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}butan-1-one dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(methylamino)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}butan-1-one dihydrochloride is a complex organic compound with a unique structure that includes a pyrazolo[1,5-a]pyrazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(methylamino)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}butan-1-one dihydrochloride typically involves multiple steps. One common approach includes the formation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the butan-1-one moiety and the methylamino group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods ensure high yield and purity, making the compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(methylamino)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}butan-1-one dihydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with different functional groups, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
(2R)-2-(methylamino)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}butan-1-one dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R)-2-(methylamino)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}butan-1-one dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its molecular targets and pathways are essential for understanding its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2R)-2-(methylamino)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}butan-1-one dihydrochloride include:
- Pyrazolo[1,5-a]pyrimidine derivatives
- Imidazo[1,5-a]pyridine derivatives
Uniqueness
The uniqueness of this compound lies in its specific structure, which includes a pyrazolo[1,5-a]pyrazine ring system. This structure imparts unique chemical and biological properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C11H20Cl2N4O |
---|---|
Molecular Weight |
295.21 g/mol |
IUPAC Name |
(2R)-1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2-(methylamino)butan-1-one;dihydrochloride |
InChI |
InChI=1S/C11H18N4O.2ClH/c1-3-10(12-2)11(16)14-6-7-15-9(8-14)4-5-13-15;;/h4-5,10,12H,3,6-8H2,1-2H3;2*1H/t10-;;/m1../s1 |
InChI Key |
KQFJWJSCROUWMV-YQFADDPSSA-N |
Isomeric SMILES |
CC[C@H](C(=O)N1CCN2C(=CC=N2)C1)NC.Cl.Cl |
Canonical SMILES |
CCC(C(=O)N1CCN2C(=CC=N2)C1)NC.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.